molecular formula C30H26ClN3O3 B11529939 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11529939
M. Wt: 512.0 g/mol
InChI Key: JBAVUQFLVLHFKB-UHFFFAOYSA-N
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Description

1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the various substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The triazole ring and the substituents on the molecule play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
  • 1-{4-[(4-Bromobenzyloxy)phenyl]ethanone
  • 1-{4-[(4-Methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its specific combination of substituents and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C30H26ClN3O3

Molecular Weight

512.0 g/mol

IUPAC Name

1-[3-[3-[(4-chlorophenyl)methoxy]phenyl]-4-(4-methoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C30H26ClN3O3/c1-21(35)29-32-34(26-8-4-3-5-9-26)30(33(29)25-15-17-27(36-2)18-16-25)23-7-6-10-28(19-23)37-20-22-11-13-24(31)14-12-22/h3-19,30H,20H2,1-2H3

InChI Key

JBAVUQFLVLHFKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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